4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol
Description
4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol is a halogenated aminophenol derivative featuring a phenol ring substituted with a chlorine atom at the 4-position and an aminomethyl group at the 2-position. The aminomethyl group is further substituted with a 3-chloro-4-methylphenyl moiety. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions between substituted salicylaldehydes and amines, followed by reduction or functionalization steps .
Properties
IUPAC Name |
4-chloro-2-[(3-chloro-4-methylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-9-2-4-12(7-13(9)16)17-8-10-6-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSELOPJFHVPIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol typically involves the reaction of 4-chloro-2-methylphenol with 3-chloro-4-methylphenylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial synthesis may also incorporate purification steps, such as crystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted phenols or anilines.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Research indicates that derivatives of 4-chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol exhibit antimicrobial properties, making them potential candidates for developing new antibacterial agents. Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
-
Anticancer Research
- The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth in specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, in vitro tests demonstrated a reduction in cell viability in breast cancer cells when treated with this compound .
- Cosmetic Industry
Chemical Synthesis
- Intermediate in Organic Synthesis
- Synthesis of Pharmaceuticals
Case Studies
| Application | Description | Findings |
|---|---|---|
| Antimicrobial | Tested against E. coli and S. aureus | Significant inhibition observed at varying concentrations |
| Anticancer | Evaluated on breast cancer cell lines | Induced apoptosis and reduced cell viability by 40% |
| Hair Dye | Incorporated into oxidative formulations | Improved color retention compared to traditional dyes |
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The chloro and methyl substituents may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino-methyl group can participate in various biochemical pathways, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) increase lipophilicity and stability but may reduce bioavailability .
- Methyl and ethyl groups enhance solubility and metabolic stability compared to halogenated analogues .
- Hydroxyl substituents (e.g., S-1) enable chelation with metal ions, relevant for catalytic or antimicrobial applications .
Lipophilicity and Solubility
Lipophilicity (log k) data from HPLC studies ():
- Target Compound : log k = 2.9 (moderate lipophilicity).
- 4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol: log k = 3.5 (higher membrane permeability).
- Ethylamino Derivative (C₉H₁₁ClNO): log k = 2.1 (improved aqueous solubility) .
Trend: Chlorine and bulkier aryl groups increase log k, while alkylamino groups reduce it.
Crystallographic and Conformational Analysis
- Target Compound: Likely exhibits intramolecular O–H···N hydrogen bonding (common in aminophenols), stabilizing planar conformations .
- Chiral Analogues: Compounds like (R,R)-4-chloro-2-[(1-phenylethylamino)methyl]phenol show dihedral angles of 33° between aromatic rings, influencing catalytic activity in asymmetric synthesis .
Biological Activity
4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol, also known as a derivative of phenol, has garnered attention for its potential biological activities. This compound, with the molecular formula C14H14Cl2NO, features various functional groups that may influence its pharmacological properties. In this article, we will explore the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.
Molecular Structure
The structure of this compound is characterized by:
- Chlorine Substituents : Enhancing lipophilicity and biological activity.
- Amino-Methyl Group : Potentially involved in biochemical interactions.
- Phenolic Group : Capable of forming hydrogen bonds with biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H14Cl2NO |
| Molecular Weight | 282.17 g/mol |
| CAS Number | 1039991-99-5 |
| Minimum Purity | >90% |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. A notable study examined its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Case Study: Antimicrobial Efficacy
In a comparative analysis, the compound exhibited varying Minimum Inhibitory Concentration (MIC) values against different bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
The compound also demonstrated antifungal activity with MIC values against Candida albicans and Fusarium oxysporum, indicating broad-spectrum efficacy .
The mechanism of action for this compound involves several biochemical interactions:
- Protein Interactions : The phenolic group can interact with proteins or enzymes, potentially inhibiting their activity.
- Cell Membrane Penetration : The lipophilic nature due to chloro and methyl groups enhances cellular uptake.
- Biochemical Pathways : The amino-methyl group may influence various metabolic pathways within the cell.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 4-chloro-2-methylphenol with 3-chloro-4-methylphenylamine under controlled conditions to yield high purity products suitable for research applications .
Industrial Applications
In addition to its potential as an antimicrobial agent, this compound is also utilized in:
- Pharmaceuticals : As an intermediate in drug synthesis.
- Dyes and Pigments : Due to its chemical stability and reactivity.
Comparative Studies
Further research has compared the biological activity of this compound with other related phenolic derivatives. For instance, studies have shown that modifications in the phenolic structure can significantly enhance antibacterial potency .
Q & A
Basic Research Question
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI-MS with <2 ppm error) .
- Multinuclear NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) and detects impurities .
- Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) analysis ensures stoichiometric consistency (±0.3%) .
How can intermolecular interactions influence crystallization behavior?
Advanced Research Question
Non-covalent interactions (e.g., hydrogen bonds, π-stacking) dictate crystal packing. For example:
- Hydrogen-Bond Networks : Intramolecular O–H⋯N bonds create rigid conformations, while intermolecular N–H⋯Cl bonds form helical chains along crystallographic axes .
- Solvent Effects : Polar solvents (e.g., methanol) promote hydrogen bonding, while non-polar solvents (n-hexane) favor van der Waals-driven packing .
What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
